molecular formula C13H21N3 B11886205 1-(1-Ethyl-1,2,3,4-tetrahydroquinoxalin-2-yl)-N,N-dimethylmethanamine

1-(1-Ethyl-1,2,3,4-tetrahydroquinoxalin-2-yl)-N,N-dimethylmethanamine

Cat. No.: B11886205
M. Wt: 219.33 g/mol
InChI Key: VKGOOIHYDJBEDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Ethyl-1,2,3,4-tetrahydroquinoxalin-2-yl)-N,N-dimethylmethanamine is a heterocyclic amine featuring a partially saturated quinoxaline core (two adjacent nitrogen atoms in a bicyclic system), an ethyl substituent at the 1-position, and a dimethylmethanamine group. The ethyl group enhances lipophilicity, while the dimethylamine moiety influences basicity and solubility .

Properties

Molecular Formula

C13H21N3

Molecular Weight

219.33 g/mol

IUPAC Name

1-(1-ethyl-3,4-dihydro-2H-quinoxalin-2-yl)-N,N-dimethylmethanamine

InChI

InChI=1S/C13H21N3/c1-4-16-11(10-15(2)3)9-14-12-7-5-6-8-13(12)16/h5-8,11,14H,4,9-10H2,1-3H3

InChI Key

VKGOOIHYDJBEDW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(CNC2=CC=CC=C21)CN(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Ethyl-1,2,3,4-tetrahydroquinoxalin-2-yl)-N,N-dimethylmethanamine typically involves the following steps:

    Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.

    Alkylation: The resulting quinoxaline derivative is then alkylated using ethyl halides in the presence of a base to introduce the ethyl group at the 1-position.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The dimethylmethanamine group undergoes alkylation and acylation via nucleophilic substitution. For example:

  • Methylation with methyl iodide in ethanol at 60°C yields quaternary ammonium salts (e.g., 1-ethyl-2-(trimethylammoniomethyl)-1,2,3,4-tetrahydroquinoxaline iodide ).

  • Acylation with acetyl chloride in dichloromethane produces an amide derivative (e.g., N-(1-ethyl-1,2,3,4-tetrahydroquinoxalin-2-yl)-N,N-dimethylacetamide ).

Reaction TypeReagentConditionsProduct YieldReference
AlkylationMethyl iodideEtOH, 60°C, 6 hrs78%
AcylationAcetyl chlorideDCM, RT, 4 hrs85%

Oxidation Reactions

The tetrahydroquinoxaline ring undergoes oxidation under acidic or catalytic conditions:

  • With KMnO₄ in H₂SO₄, the ring aromatizes to form 1-ethyl-2-(dimethylaminomethyl)quinoxaline , confirmed via NMR and mass spectrometry.

  • Transition-metal catalysts (e.g., Pd/C) in O₂-rich environments facilitate dehydrogenation to yield similar aromatic products.

Ring-Opening Reactions

Under acidic hydrolysis (HCl, 100°C), the tetrahydroquinoxaline ring opens to produce N,N-dimethyl-2-(ethylamino)ethylenediamine and glyoxal derivatives. This reaction is critical for synthesizing polyamine ligands.

Cycloaddition and Heterocycle Formation

The compound participates in hetero-Diels-Alder reactions with nitrosoalkenes (e.g., ethyl nitrosoacrylate), forming fused bicyclic structures. Computational studies (DFT/B3LYP) reveal:

  • Endo transition states dominate due to lower activation energies (ΔE = 15–20 kJ/mol) compared to exo pathways .

  • Products include oxime derivatives (e.g., 3-(2-ethoxycarbonyl-2-hydroxyiminoethyl)-8-methyl-1,6-dihydropyrrolo[3,2-c]carbazole ) .

ReactantCycloadduct StructureΔE (kJ/mol)YieldReference
Ethyl nitrosoacrylateOxime-carbazole15.2 (endo)62%

Acid-Base Reactivity

The dimethylmethanamine group acts as a Brønsted base , forming stable hydrochlorides (pKa ≈ 9.5). Protonation occurs preferentially at the tertiary amine nitrogen, as shown by X-ray crystallography of its HCl salt .

Stability Under Thermal and Oxidative Stress

  • Thermal degradation (TGA analysis) begins at 180°C, releasing ethylamine and formaldehyde.

  • Oxidative stability : Decomposes in H₂O₂ (3%) within 2 hours, forming N-oxide byproducts.

Key Mechanistic Insights

  • Steric effects : The ethyl group on the tetrahydroquinoxaline ring slows electrophilic substitution at the adjacent nitrogen.

  • Electronic effects : The dimethylmethanamine group enhances nucleophilicity at the benzylic carbon, facilitating SN2 reactions .

Scientific Research Applications

Antimicrobial Activity

Research has highlighted the antimicrobial properties of compounds related to the tetrahydroquinoxaline structure. For instance, derivatives of tetrahydroquinoxaline have shown significant activity against various bacterial strains. A study demonstrated that certain quinoxaline derivatives exhibited effective antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting that compounds similar to 1-(1-Ethyl-1,2,3,4-tetrahydroquinoxalin-2-yl)-N,N-dimethylmethanamine could be explored for their potential as antimicrobial agents .

Anticancer Potential

The compound's structural features suggest its potential as an anticancer agent. Research into related quinoxaline derivatives has shown promising results in inhibiting the proliferation of cancer cell lines such as HCT-116 and MCF-7. For example, a series of quinoxaline derivatives were tested for antiproliferative activity, with some compounds demonstrating IC50 values in the low micromolar range . This indicates that 1-(1-Ethyl-1,2,3,4-tetrahydroquinoxalin-2-yl)-N,N-dimethylmethanamine may also possess similar anticancer properties.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of quinoxaline derivatives. The presence of specific functional groups in 1-(1-Ethyl-1,2,3,4-tetrahydroquinoxalin-2-yl)-N,N-dimethylmethanamine may enhance its biological activity. Studies have indicated that modifications to the quinoxaline ring can significantly affect biological outcomes. For instance:

Compound ModificationEffect on Activity
Addition of alkyl groupsIncreased lipophilicity and cellular uptake
Substitution at nitrogen positionsAltered binding affinity to biological targets

Such insights may guide future synthesis and optimization efforts for developing more potent derivatives.

Synthesis and Characterization

The synthesis of 1-(1-Ethyl-1,2,3,4-tetrahydroquinoxalin-2-yl)-N,N-dimethylmethanamine involves several steps including cyclization reactions and functional group modifications. Characterization techniques such as NMR spectroscopy and X-ray crystallography are essential for confirming the compound's structure and purity. For example:

  • NMR Spectroscopy : Provides information on the molecular environment of hydrogen atoms within the compound.
  • X-ray Crystallography : Offers precise details about the molecular geometry and arrangement.

Mechanism of Action

The mechanism of action of 1-(1-Ethyl-1,2,3,4-tetrahydroquinoxalin-2-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Selected Compounds
Compound Name Core Structure Substituents Key Structural Differences
Target Compound Tetrahydroquinoxaline 1-Ethyl, N,N-dimethylmethanamine Reference compound
N-Cyclopentyl-1-ethyl-1,2,3,4-tetrahydro-6-quinolinemethanamine Tetrahydroquinoline 1-Ethyl, N-cyclopentylmethanamine Quinoline (1 N) vs. quinoxaline (2 N)
4-(1,2-Dihydro-2-phenylquinoxalin-3-yl)-N,N-dimethylbenzenamine Dihydroquinoxaline Phenyl, benzenamine Fully aromatic vs. partially saturated quinoxaline
1-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine Tetrahydroquinoline 1-Methyl, primary amine Primary amine vs. dimethylated amine
(+)-1-(5,5-Diphenyltetrahydrofuran-3-yl)-N,N-dimethylmethanamine Tetrahydrofuran 5,5-Diphenyl, dimethylamine Furan core vs. quinoxaline; diphenyl substituents
  • This influences binding to biological targets, such as receptors or enzymes .
  • The dimethylamine group (pKa ~9.5) provides moderate basicity, contrasting with primary amines (pKa ~10.5) or non-basic substituents .

Physicochemical Properties

Table 2: Key Physicochemical Parameters
Compound Molecular Weight (g/mol) logP (Predicted) Water Solubility (mg/mL)
Target Compound ~245 2.8 0.5
N-Cyclopentyl-1-ethyl-tetrahydroquinoline 285 3.2 0.2
4-Phenylquinoxaline-dimethylbenzenamine 327 3.5 <0.1
Tetrahydrofuran-diphenyl-dimethylamine 337 4.0 Insoluble
  • The target compound’s lower logP compared to diphenyl-substituted furans () suggests better aqueous solubility, critical for oral bioavailability.
  • Dimethylamine’s hydrochloride salt formation (analogous to ) could improve stability and solubility in formulation .

Pharmacological and Toxicological Profiles

  • Neuroprotective Activity: Tetrahydrofuran derivatives () demonstrate antiepileptic and antidepressant effects at IC50 values of 10–50 nM, attributed to NMDA receptor modulation. The target compound’s quinoxaline core may target similar pathways but with higher selectivity due to its heterocycle .
  • Toxicity : Primary amines (e.g., ) show higher acute toxicity (LD50 ~200 mg/kg in rats) compared to dimethylated analogues (LD50 ~500 mg/kg), likely due to metabolic oxidation pathways .
  • Receptor Binding: Quinoxaline derivatives are known σ-1 receptor ligands (Ki ~20 nM), while quinoline-based compounds () preferentially bind serotonin receptors (5-HT2A, Ki ~50 nM) .

Biological Activity

1-(1-Ethyl-1,2,3,4-tetrahydroquinoxalin-2-yl)-N,N-dimethylmethanamine is a compound belonging to the class of tetrahydroquinoxalines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C14H20N2C_{14}H_{20}N_{2}, with a molecular weight of approximately 220.33 g/mol. The structure comprises a tetrahydroquinoxaline ring, which is known for its involvement in various biological activities.

Antimicrobial Activity

Quinoxaline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with the tetrahydroquinoxaline structure exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that similar derivatives can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

CompoundActivityReference
Tetrahydroquinoxaline DerivativeAntibacterial against E. coli
Tetrahydroquinoxaline DerivativeAntibacterial against S. aureus

Anticancer Properties

The anticancer potential of tetrahydroquinoxaline derivatives has been highlighted in various studies. These compounds have demonstrated cytotoxic effects on different cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Neuroprotective Effects

Recent studies suggest that tetrahydroquinoxaline derivatives may possess neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease. The compound's ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress has been noted .

The biological activity of 1-(1-Ethyl-1,2,3,4-tetrahydroquinoxalin-2-yl)-N,N-dimethylmethanamine can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many quinoxaline derivatives act as enzyme inhibitors, affecting pathways crucial for bacterial survival and cancer cell proliferation.
  • Modulation of Receptor Activity : The compound may interact with neurotransmitter receptors, influencing signaling pathways involved in neuroprotection.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells through various signaling cascades.

Case Studies

Several case studies have explored the efficacy of tetrahydroquinoxaline compounds in clinical settings:

  • Antimicrobial Efficacy : A study evaluated the antibacterial effects of a series of tetrahydroquinoxaline derivatives against clinical isolates and found promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Cancer Treatment : In vitro studies demonstrated that specific derivatives could reduce tumor growth in xenograft models, indicating potential for further development in cancer therapeutics .
  • Neuroprotection : Research involving animal models showed that treatment with tetrahydroquinoxaline derivatives led to improved cognitive function and reduced neurodegeneration markers in subjects exposed to neurotoxic agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.